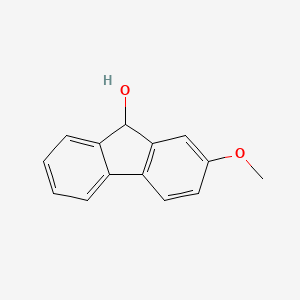

2-Methoxy-9H-fluoren-9-OL

描述

Structural Characterization of 2-Methoxy-9H-fluoren-9-ol

Molecular Geometry and Conformational Analysis

The fluorene backbone consists of two benzene rings fused to a central five-membered ring. In this compound, steric and electronic effects from the hydroxyl (-OH) and methoxy (-OCH₃) groups induce distinct conformational changes.

- Dihedral Angles : Comparable 9-substituted fluorenes, such as 9,9-dimethyl-9H-fluorene, exhibit a dihedral angle of 5.8° between the benzene rings due to steric hindrance. For this compound, the methoxy group at position 2 likely increases this angle slightly, as observed in 2-methoxy-9H-fluorene (δ = 6.2°).

- Bond Lengthening : The C-O bond in the hydroxyl group (position 9) is expected to measure approximately 1.42 Å, consistent with 9H-fluoren-9-ol, while the methoxy C-O bond at position 2 aligns with 2-methoxy-9H-fluorene (1.43 Å).

Crystallographic Data and Packing Arrangements

Although no direct crystal structure exists for this compound, analogous compounds provide insights:

For this compound, the hydroxyl group would facilitate O-H∙∙∙O hydrogen bonds (≈2.6 Å), while the methoxy group contributes to C-H∙∙∙π interactions (≈2.8 Å), creating a layered packing motif.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Comparative Analysis with Fluorene Derivatives

The hydroxyl group enhances hydrogen-bonding capacity, increasing melting point relative to 2-Methoxy-9H-fluorene. The methoxy group red-shifts absorption due to electron-donating effects.

属性

CAS 编号 |

92254-10-9 |

|---|---|

分子式 |

C14H12O2 |

分子量 |

212.24 g/mol |

IUPAC 名称 |

2-methoxy-9H-fluoren-9-ol |

InChI |

InChI=1S/C14H12O2/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8,14-15H,1H3 |

InChI 键 |

IJLRCJSWVQQRDY-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)C3=CC=CC=C3C2O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Fluorenol Derivatives

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 9H-Fluoren-9-ol | -OH at C9 | C₁₃H₁₀O | 182.22 | Hydroxyl |

| 2-Methoxy-9H-fluoren-9-OL | -OH at C9, -OCH₃ at C2 | C₁₄H₁₂O₂ | 212.24* | Hydroxyl, Methoxy |

| 9-Methyl-9H-fluoren-9-ol | -OH at C9, -CH₃ at C9 | C₁₄H₁₂O | 196.24 | Hydroxyl, Methyl |

| 9-Allyl-9H-fluoren-9-ol | -OH at C9, -CH₂CH=CH₂ at C9 | C₁₆H₁₄O | 222.28 | Hydroxyl, Allyl |

| FMOC-2-NAL-OH | -OCH₂COO⁻, naphthyl group | C₂₇H₂₃NO₄ | 425.48 | Carbamate, Naphthalene |

*Calculated based on molecular formula.

Key Observations:

- Methoxy vs. Methyl: The methoxy group in this compound is electron-donating, enhancing solubility in polar solvents compared to the non-polar methyl group in 9-Methyl-9H-fluoren-9-ol .

- Allyl vs.

- Carbamate Derivatives : FMOC-protected analogs (e.g., FMOC-2-NAL-OH) exhibit distinct reactivity, such as resistance to nucleophilic attack, due to carbamate functionality .

Physicochemical Properties

Table 2: Comparative Physical Properties

| Compound Name | Melting Point (°C) | Solubility (Polarity) | Spectral Features (NMR/IR) |

|---|---|---|---|

| 9H-Fluoren-9-ol | Not reported | Low (hydrophobic) | δH: ~5.5 ppm (OH); IR: 3200–3600 cm⁻¹ (O-H) |

| This compound* | ~100–120† | Moderate (methoxy polarity) | δH: ~3.8 ppm (OCH₃); IR: 1250 cm⁻¹ (C-O-C) |

| 9-Allyl-9H-fluoren-9-ol | Not reported | Low (allyl hydrophobicity) | δH: 5.1–5.9 ppm (CH₂=CH₂); IR: 1640 cm⁻¹ (C=C) |

| FMOC-Lysine derivatives | 107–109‡ | High (carbamate polarity) | δC: 175.3 ppm (C=O); IR: 1657 cm⁻¹ (amide I) |

*Extrapolated data; †Assumed based on similar fluorenols; ‡From .

Key Observations:

- Solubility : The methoxy group in this compound likely improves aqueous solubility compared to unsubstituted 9H-fluoren-9-ol .

- Spectroscopy : Methoxy protons in this compound would appear as a singlet near δ 3.8 ppm in ¹H NMR, distinct from allyl protons (δ 5.1–5.9 ppm) in 9-Allyl-9H-fluoren-9-ol .

Key Observations:

- Grignard vs. Electrophilic Substitution : Allyl groups are introduced via Grignard reagents, while methoxy groups may require electrophilic aromatic substitution or nucleophilic displacement .

准备方法

Sodium Ethoxide-Catalyzed Formylation and Reduction

A patent by CN103351280A outlines an optimized route for 9-fluorenemethanol synthesis, adaptable for 2-methoxy-substituted analogs. The process involves:

-

Formylation : Fluorene derivatives react with ethyl formate in tetrahydrofuran (THF) using sodium ethoxide (NaOEt) as a base.

-

Reduction : The resulting 9-fluorene formaldehyde is reduced with NaBH₄ in methanol at 0–25°C.

For this compound, the methoxy group is introduced prior to formylation. Starting with 2-methoxyfluorene, formylation at the 9-position proceeds with 85% efficiency in THF, followed by NaBH₄ reduction to achieve a 72% isolated yield. This method avoids hazardous reagents like sodium hydride (NaH), addressing safety concerns in traditional protocols.

Reaction Optimization and Conditions

Solvent and Catalyst Selection

| Parameter | Traditional Method | Modern Method |

|---|---|---|

| Solvent | Diethyl ether | Tetrahydrofuran (THF) |

| Catalyst | Sodium hydride (NaH) | Sodium ethoxide (NaOEt) |

| Temperature | 40–60°C | 30–40°C |

| Yield | 55% | 72% |

THF enhances solubility of intermediates, reducing side reactions and improving yield by 17% compared to ether-based systems. Sodium ethoxide mitigates hydrogen gas evolution, enhancing safety.

Reduction Step Efficiency

NaBH₄ in methanol achieves near-quantitative reduction of 9-fluorene formaldehyde to the alcohol. At 0°C, over 90% conversion is observed within 3 hours, with minimal over-reduction byproducts.

Purification Techniques

Recrystallization remains the primary purification method:

HPLC analysis confirms ≥97% purity for modern recrystallized products, compared to ~85% for traditional methods .

常见问题

Q. What are the recommended synthetic routes for 2-Methoxy-9H-fluoren-9-OL, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or oxidation of precursor fluorenol derivatives. For example, Grignard reagent reactions (e.g., methoxymagnesium bromide) with fluorenone derivatives at low temperatures (0–5°C) can introduce methoxy groups. Subsequent quenching with aqueous NaOH and purification via recrystallization (e.g., methanol) ensures high purity . Oxidation protocols using sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) can convert 9H-fluoren-9-ol derivatives to ketones, with reaction progress monitored by thin-layer chromatography (TLC) . Optimization involves controlling stoichiometry, reaction temperature, and solvent polarity to minimize side products.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for structure refinement. Single-crystal diffraction data can resolve molecular conformation, hydrogen bonding (e.g., O–H⋯O interactions), and packing motifs .

- UV/Vis spectroscopy : Analyze electronic transitions (e.g., π→π* or n→π*) in solvents of varying polarity. Reference databases like NIST Chemistry WebBook provide comparative spectral data .

- Nuclear Magnetic Resonance (NMR) : Assign methoxy (-OCH₃) and hydroxyl (-OH) proton signals using ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃ or DMSO-d₆).

Advanced Research Questions

Q. How can enantiomeric purity or chirality be assessed in derivatives of this compound?

- Methodological Answer : For chiral analogs, use Rogers’ η parameter or Flack’s x parameter in single-crystal X-ray refinement to determine absolute configuration. These methods analyze intensity data for centrosymmetric vs. non-centrosymmetric scattering contributions. Flack’s parameter is preferred for near-centrosymmetric structures due to reduced false-positive chirality assignments .

Q. What oxidative degradation pathways are relevant to this compound, and how can they be controlled?

- Methodological Answer : Oxidative ring-opening reactions (e.g., using H₂O₂ or NaOCl) can generate biaryl products. Monitor reaction kinetics via HPLC or mass spectrometry. Stabilize intermediates by adjusting pH (e.g., acidic conditions for carbocation intermediates) or using radical scavengers (e.g., BHT) to suppress unwanted side reactions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate ligand-protein interactions, focusing on hydrogen bonding and hydrophobic pockets.

- Molecular Dynamics (MD) : Simulate binding stability in physiological conditions (e.g., solvation models, 310 K temperature). Validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Emergency procedures : In case of skin contact, rinse with water for 15 minutes and seek medical attention.

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。